molecular formula C5H11N3O B8630914 Butan-2-one semicarbazone

Butan-2-one semicarbazone

Cat. No. B8630914
M. Wt: 129.16 g/mol
InChI Key: TYLYPMBEMALHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

To a solution of semicarbazide HCl (61.2 g, 534 mmol), ethyl-methyl ketone (35 g, 0.49 mol) in water (525 mL), sodium acetate (79.7 g, 972 mmol) was added at room temperature and maintained for 18 hours. The reaction mixture was filtered, the obtained solid was washed with ether (2×25 mL) and dried at 70° C. for 20 hours to afford butan-2-one semicarbazone (45 g, 72%) as white solid. 1H NMR (CDCl3) δ 7.9 (br, 1H), 5.0-6.0 (br, 2H), 2.3 (q, 2H), 1.82 (s, 3H), 1.1 (t, 3H).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
79.7 g
Type
reactant
Reaction Step One
Name
Quantity
525 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH:3][C:4]([NH2:6])=[O:5].[CH2:7]([C:9]([CH3:11])=O)[CH3:8].C([O-])(=O)C.[Na+]>O>[CH3:8][C:7](=[N:2][NH:3][C:4]([NH2:6])=[O:5])[CH2:9][CH3:11] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
61.2 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
35 g
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
79.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
525 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the obtained solid was washed with ether (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried at 70° C. for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
CC(CC)=NNC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.